![molecular formula C9H15NO5S B1443124 tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate CAS No. 1108658-38-3](/img/structure/B1443124.png)
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
Overview
Description
Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a chemical compound with the molecular formula C9H15NO5S . It has a molecular weight of 249.29 g/mol.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1(CC1)C=O
. Physical And Chemical Properties Analysis
Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate has a density of 1.102 g/cm3 . Other physical and chemical properties such as boiling point, flash point, and enthalpy of vaporization are not available from my search results.Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, ensuring that the amine functionality is not affected by other reactions occurring elsewhere in the molecule.
Creation of Tetrasubstituted Pyrroles
The compound is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals.
Development of Cyclopropyl-containing Compounds
Cyclopropyl groups are often incorporated into drug molecules to enhance their metabolic stabilitytert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be used as a precursor for introducing cyclopropyl groups into more complex molecules .
Research on Peptidomimetics
This compound may play a role in the development of peptidomimetics, which are small protein-like chains designed to mimic a peptide. They are used in drug discovery to inhibit protein-protein interactions that are crucial in many biological processes .
Solubility Studies
The solubility of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate in various solvents can be studied to understand its behavior in different chemical environments. This information is vital for designing reaction conditions in synthetic chemistry .
Stability and Storage Research
Investigating the stability and optimal storage conditions of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can provide insights into its shelf life and how it should be handled in a laboratory setting .
Catalysis and Reaction Mechanisms
The role of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate in catalysis, particularly in reactions involving palladium catalysts, can be explored to understand its influence on reaction rates and mechanisms .
Environmental Impact Studies
Research can be conducted to assess the environmental impact of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate , including its biodegradability and potential effects on ecosystems if released into the environment .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRAAPJUZKMNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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